molecular formula C9H20O4S B1394865 2,5,8,11-Tetraoxatridecane-13-thiol CAS No. 52190-55-3

2,5,8,11-Tetraoxatridecane-13-thiol

Cat. No. B1394865
CAS RN: 52190-55-3
M. Wt: 224.32 g/mol
InChI Key: VXEBAWYHFQRROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11-Tetraoxatridecane-13-thiol, also known as mPEG4-SH, is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The IUPAC name for this compound is 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol .


Molecular Structure Analysis

The molecular formula of 2,5,8,11-Tetraoxatridecane-13-thiol is C9H20O4S . The molecular weight is 224.32 g/mol . The InChI key is VXEBAWYHFQRROQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5,8,11-Tetraoxatridecane-13-thiol is a colorless liquid . It has a density of 1.035 g/cc . The boiling point is 293.5±30.0 °C at 760 mmHg .

Scientific Research Applications

Thiol-Selective Reagents in Biological Research

The selective reaction of chemical reagents with reduced protein thiols is crucial in biological research. This reaction helps prevent cross-linking of cysteine-containing peptides in proteomics workflows and is widely used in redox investigations. However, common thiol blocking reagents like iodoacetamide and N-ethylmaleimide can cross-react with oxidized protein sulfenic acids, leading to errors. A new heteroaromatic alkylsulfone, 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), has been discovered as a selective and reactive -SH blocking reagent compatible with biological applications (Chen et al., 2017).

Epoxy Thermosets and Thiol-Isocyanate Chemistry

Thiol-isocyanate chemistry, combined with a dual capsule strategy, is used for developing extrinsic self-healing epoxy materials. This chemistry enables the creation of healed network structures covalently linked to the surrounding resin, with healing efficiencies reaching up to 130% in certain epoxy materials. The thiol-isocyanate chemistry has shown promising results in industrial cold-curing epoxy resins (Hillewaere et al., 2014).

Functionalization of Single-Walled Carbon Nanotubes

Porphyrin monomers and their oligomers, synthesized with 2,5,8,11-tetraoxatridecan-13-thiol, have been used to create noncovalent hybrid materials with single-walled carbon nanotubes (SWCNTs). These novel constructs exhibit unique optical properties, with slightly red-shifted spectra in water compared to tetrahydrofuran (THF), highlighting their potential in advanced material applications (Ürüt et al., 2015).

Thiol-ene Coupling in Glycoconjugation

Thiol-ene coupling (TEC) has been recognized as a valuable method for assembling crosslinked networks and polymer functionalization. Its application in carbohydrate chemistry, crucial for understanding biological organisms, includes carbohydrate modification, oligosaccharide synthesis, and peptide/protein glycosylation. TEC’s efficiency and compatibility with green catalysts, such as visible light, make it an important tool in glycochemistry research (Dondoni & Marra, 2012).

Thiol-Click Chemistry in Material Synthesis

Thiol-click chemistry is valued for its high yields and benign reaction conditions, making it versatile for various applications in chemical, biological, physical, materials, and engineering fields. Its emerging applications and mechanistic understanding mark it as an exceptional tool in the synthesis and material application arenas (Hoyle et al., 2010).

Fluorescent and Colorimetric Probes for Thiol Detection

The design of fluorescent and colorimetric probes for thiol detection is significant in basic research and disease diagnosis. Various thiol detection methods, including nucleophilic addition/substitution, Michael addition, and metal-sulfur interactions, have been developed, highlighting the importance of thiols in physiological and pathological processes (Peng et al., 2012).

Safety And Hazards

The safety data sheet for 2,5,8,11-Tetraoxatridecane-13-thiol suggests using dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires . It is intended for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4S/c1-10-2-3-11-4-5-12-6-7-13-8-9-14/h14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBAWYHFQRROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694735
Record name 2,5,8,11-Tetraoxatridecane-13-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetraoxatridecane-13-thiol

CAS RN

52190-55-3
Record name 2,5,8,11-Tetraoxatridecane-13-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,8,11-Tetraoxatridecane-13-thiol
Reactant of Route 2
Reactant of Route 2
2,5,8,11-Tetraoxatridecane-13-thiol
Reactant of Route 3
2,5,8,11-Tetraoxatridecane-13-thiol
Reactant of Route 4
2,5,8,11-Tetraoxatridecane-13-thiol
Reactant of Route 5
Reactant of Route 5
2,5,8,11-Tetraoxatridecane-13-thiol
Reactant of Route 6
Reactant of Route 6
2,5,8,11-Tetraoxatridecane-13-thiol

Citations

For This Compound
13
Citations
JS Owen, J Park, PE Trudeau… - Journal of the American …, 2008 - ACS Publications
The surface chemistry of cadmium selenide nanocrystals, prepared from tri-n-octylphosphine selenide and cadmium octadecylphosphonate in tri-n-octylphosphine oxide, was studied …
Number of citations: 444 pubs.acs.org
H Choi, S Kim, JM Luther, SW Kim… - … A European Journal, 2017 - Wiley Online Library
Silver dimetal chalcogenide (Ag‐V‐VI 2 ) ternary quantum dots (QDs) are emerging lead‐free materials for optoelectronic devices due to their NIR band gaps, large absorption …
C Richter, K Schaepe, F Glorius… - Chemical communications, 2014 - pubs.rsc.org
N-heterocyclic carbenes (NHCs) represent a leading class of ligands in organometallic chemistry, but have been rarely exploited as stabilizers for metal nanoparticles (NPs). We report …
Number of citations: 141 pubs.rsc.org
DH Webber, RL Brutchey - Journal of the American Chemical …, 2012 - ACS Publications
As-prepared CdSe nanocrystals were ligand exchanged using tert-butylthiol, which yielded stable CdSe nanocrystal inks in the strong donor solvent tetramethylurea. The efficacy of …
Number of citations: 128 pubs.acs.org
G Martínez-Edo, C Fornaguera, S Borrós… - Pharmaceutics, 2020 - mdpi.com
A pH-triggered mesoporous silica nanoparticle (MSN)-based nano-vehicle for the dual delivery of doxorubicin (DOX)/camptothecin-PEG (CPT-PEG) has been prepared. To enhance its …
Number of citations: 15 www.mdpi.com
H Lu, H Ye, M Zhang, Z Liu, H Zou, L You - Nature Communications, 2023 - nature.com
Phototriggered click and clip reactions can endow chemical processes with high spatiotemporal resolution and sustainability, but are challenging with a limited scope. Herein we report …
Number of citations: 9 www.nature.com
JI Gumede, BG Hlangothi, B Mabuto… - Journal of Cleaner …, 2022 - Elsevier
A non-toxic and readily available potential devulcanizing agent, viz. Tulbaghia violacea Harv. plant bulbs crude extract, was used for the first time to non-isothermally devulcanize an …
Number of citations: 5 www.sciencedirect.com
MC URQUHART - 2022 - scholar.archive.org
Hydrogen sulfide (H2S) is an important signalling molecule that elicits effects throughout biological pathways. H2S regulation has become the focus of intense research, and H2S-…
Number of citations: 2 scholar.archive.org
AV Zhukhovitskiy, MJ MacLeod, JA Johnson - Chemical Reviews, 2015 - ACS Publications
Carbenes are perhaps the most versatile reactive intermediates in chemistry. Since the original visions of “methylene” by Dumas 1 in 1835 and a generalization of this vision by Nef 2 in …
Number of citations: 280 pubs.acs.org
D Sánchez García, S Borrós i Gómez… - Pharmaceutics. Vol. 12 …, 2020 - recercat.cat
A pH-triggered mesoporous silica nanoparticle (MSN)-based nano-vehicle for the dual delivery of doxorubicin (DOX)/camptothecin-PEG (CPT-PEG) has been prepared. To enhance its …
Number of citations: 0 www.recercat.cat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.